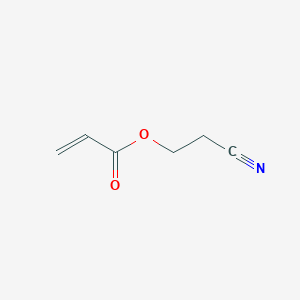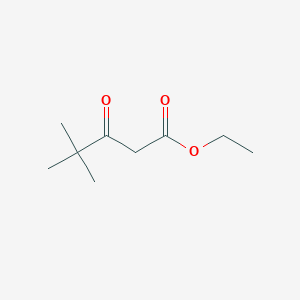
Tridodesacarbonyltriruthenium, Triangulo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium, dodecacarbonyltri-, triangulo is a ruthenium-based organometallic compound with the chemical formula Ru(CO)3(C2H2)3. It is a colorless, crystalline solid that is soluble in common organic solvents such as methanol, ethanol, and acetone. It is a member of the family of organometallic compounds known as carbonyl complexes, which are metal complexes with carbon monoxide (CO) as the ligand. Ruthenium, dodecacarbonyltri-, triangulo is a versatile reagent and has been used in a variety of applications in both organic and inorganic chemistry.
Wissenschaftliche Forschungsanwendungen
Synthese anderer Rutheniumkomplexe
Die primäre Verwendung von Tridodesacarbonyltriruthenium, Triangulo ist die Synthese anderer Rutheniumkomplexe, von denen viele CO mit anderen Liganden wie Alkenen kombinieren .
Halbleiterfertigung
This compound wurde zur Herstellung von Rutheniumfilmen verwendet, die auf Siliziumsubstraten abgeschieden werden und Halbleiter bilden . Diese Anwendung ist besonders wichtig in der Elektronikindustrie.
Umweltfreundliche Nanomaterialien mit Rutheniumgehalt
This compound kann bei der Synthese umweltfreundlicher Nanomaterialien mit Rutheniumgehalt verwendet werden . Diese Nanomaterialien haben vielseitige Anwendungen in der Biologie, Katalyse (insbesondere Photokatalyse) und verschiedenen anderen Aspekten der industriellen Werkstoffe .
Antikrebs-, antimikrobielle und antioxidative Mittel
Nanomaterialien mit Rutheniumgehalt (Ru-cNMs) in Kombination mit Metallen wie Platin und Palladium oder mit Nichtmetallen wie Phosphor und Sauerstoff haben Anwendungen als Antikrebs-, antimikrobielle und antioxidative Mittel gezeigt .
Vielfältige katalytische Anwendungen
This compound hat vielfältige katalytische Anwendungen . Es wird in verschiedenen chemischen Reaktionen als Katalysator verwendet, um die Reaktionsgeschwindigkeit zu erhöhen.
Sensorplattformen
Ruthenium-Nanokluster, die aus this compound synthetisiert werden können, haben vielfältige Anwendungen in Sensorplattformen, einschließlich der Detektion von Gasen und der Bildgebung von Krebszellen .
Wirkmechanismus
Target of Action
The primary target of Ruthenium, dodecacarbonyltri-, triangulo, also known as Triruthenium dodecacarbonyl, is a coordination compound that consists of a triangle of ruthenium atoms . Each of these ruthenium atoms is bonded to four carbon monoxide molecules . This compound appears as dark orange crystals .
Mode of Action
The compound interacts with its targets through a coordination bond, where each ruthenium atom in the triangle bonds with four carbon monoxide molecules . This results in a complex with D3h symmetry , consisting of an equilateral triangle of Ru atoms, each of which bears two axial and two equatorial CO ligands .
Biochemical Pathways
It’s known that the compound is used in the synthesis of other ruthenium complexes , many with CO combined with other ligands such as alkenes . This suggests that it may play a role in various biochemical reactions involving these complexes.
Result of Action
The primary use for Ruthenium, dodecacarbonyltri-, triangulo is the synthesis of other ruthenium complexes . It has also been used for making ruthenium films deposited on silicon substrates that form semiconductors . Therefore, the molecular and cellular effects of this compound’s action are likely related to these applications.
Action Environment
The action, efficacy, and stability of Ruthenium, dodecacarbonyltri-, triangulo can be influenced by various environmental factors. For instance, the compound is synthesized via the base-catalyzed liquid-phase reaction of ruthenium trichloride with CO . Therefore, the presence of a base and CO, as well as the phase of the reaction, can influence the compound’s action. Additionally, the compound has been made under high CO pressure , suggesting that pressure can also affect its action and stability.
Safety and Hazards
Zukünftige Richtungen
Triruthenium dodecacarbonyl has been used for educational purposes, along with six other inorganic molecules with varying types of symmetry, to instruct students to recognize symmetry elements . It has also been used in the synthesis of other ruthenium complexes and in the production of ruthenium films for semiconductors .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Ruthenium, dodecacarbonyltri-, triangulo can be achieved through the reaction of Ruthenium trichloride with sodium dodecacarbonyltriruthenate in the presence of a reducing agent.", "Starting Materials": [ "Ruthenium trichloride", "Sodium dodecacarbonyltriruthenate", "Reducing agent" ], "Reaction": [ "Add Ruthenium trichloride to a reaction vessel", "Add sodium dodecacarbonyltriruthenate to the reaction vessel", "Add the reducing agent to the reaction vessel", "Heat the reaction mixture to a suitable temperature and maintain it for a specific time", "Cool the reaction mixture and filter the solid product", "Wash the solid product with a suitable solvent", "Dry the product under vacuum" ] } | |
CAS-Nummer |
15243-33-1 |
Molekularformel |
C12O12Ru3 |
Molekulargewicht |
639.3 g/mol |
IUPAC-Name |
carbon monoxide;ruthenium |
InChI |
InChI=1S/12CO.3Ru/c12*1-2;;; |
InChI-Schlüssel |
NQZFAUXPNWSLBI-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ru].[Ru].[Ru] |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ru].[Ru].[Ru] |
Andere CAS-Nummern |
15243-33-1 |
Physikalische Beschreibung |
Orange crystals; [MSDSonline] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Q & A
Q1: What are the key characteristics of Ruthenium, dodecacarbonyltri-, triangulo that make it a suitable catalyst?
A1: Ruthenium, dodecacarbonyltri-, triangulo ([Ru3(CO)12]) [] is a versatile catalyst due to its ability to activate various chemical bonds, including carbon-hydrogen (C-H) bonds. [] This activation allows for the functionalization of molecules, making it valuable in organic synthesis. Its solubility in common organic solvents further enhances its applicability in various reaction media. []
Q2: What specific types of reactions does Ruthenium, dodecacarbonyltri-, triangulo catalyze?
A2: Research highlights its efficacy in catalyzing a range of reactions, including:
- Reduction of Amides: It facilitates the conversion of amides to amines using hydrosilanes as reducing agents. [] This reaction pathway offers an alternative to traditional methods and can be significant for synthesizing amine-containing compounds.
- Water Gas Shift Reaction: This reaction, involving the conversion of carbon monoxide and water to carbon dioxide and hydrogen, is crucial for producing hydrogen gas. [] While the provided research focuses on homogeneous catalysis using various metal complexes, Ruthenium-based catalysts are known to be effective in this process.
- Carbon Monoxide Insertion Reactions: Studies demonstrate its role in promoting carbon monoxide insertion into aryl substituents of N-heterocyclic carbene ligands, showcasing its potential in organometallic synthesis. []
- Homogeneous Hydrogenation of Carbon Monoxide: Research indicates its potential as a catalyst in the presence of iodide promoters for this reaction, highlighting its versatility in different catalytic systems. []
Q3: Can you provide examples of its application in organic synthesis?
A3: One prominent example is the catalytic reduction of amides to amines using Ruthenium, dodecacarbonyltri-, triangulo and hydrosilanes. [] This method provides a milder and potentially more selective route compared to conventional methods.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




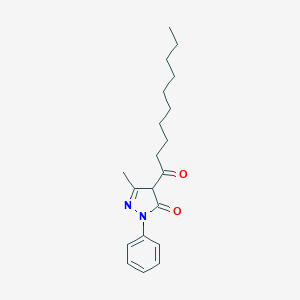
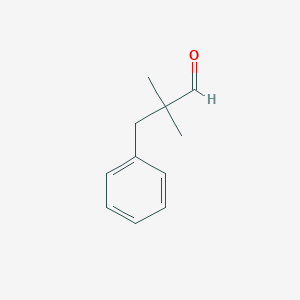



![1-Azaspiro[2.5]octane](/img/structure/B92205.png)
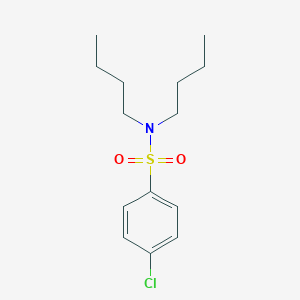
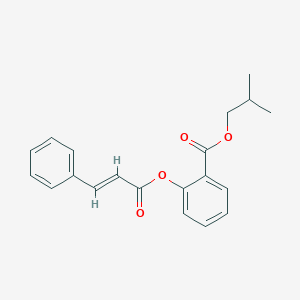
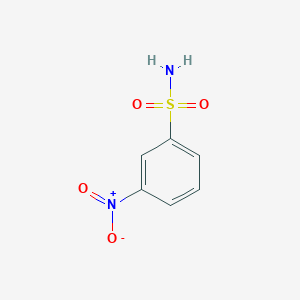
![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)
